
3-Bromo-5-chlorophenol
Overview
Description
3-Bromo-5-chlorophenol (CAS 56962-04-0) is a halogenated phenolic compound with the molecular formula C₆H₄BrClO and a molecular weight of 207.45 g/mol . It is a white to off-white crystalline solid with a melting point range of 66–70°C and ≥97% purity in commercial grades . The compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of inhibitors for viral proteases, such as SARS-CoV-2 main protease (Mpro) . Its structure features bromine and chlorine substituents at the 3- and 5-positions of the phenol ring, respectively, which influence its electronic properties and reactivity in nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorophenol can be achieved through several methods. One common approach involves the hydrolysis of a precursor compound in an acidic medium. For instance, a compound containing bromine and chlorine substituents can be hydrolyzed to yield this compound . Another method involves the nitration of a suitable precursor, followed by reduction and bromination steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as bromination and chlorination of phenol derivatives, followed by purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Reduced forms of the compound with modified halogen substituents.
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-5-chlorophenol has been utilized in the synthesis of several pharmaceutical compounds. Notably, it serves as an intermediate in the production of drugs targeting diseases caused by immunodeficiency viruses and Alzheimer's disease.
Case Study: Drug Development
- Non-Nucleoside Reverse Transcriptase Inhibitors : Research has indicated that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors, crucial for treating HIV infections. A patent (US2006025462) describes its application in developing such inhibitors .
- Alzheimer's Disease Treatment : Another study highlighted its role in synthesizing compounds aimed at treating mild cognitive impairment associated with Alzheimer's disease (WO2007145569) .
Agricultural Applications
In agriculture, this compound is investigated for its potential as an active ingredient in herbicides and insecticides.
Case Study: Herbicides and Insecticides
- Synthesis of Pesticides : The compound is used as a precursor in synthesizing various pesticides, enhancing their efficacy against specific pests while minimizing environmental impact .
Biochemical Research
The compound's biochemical properties make it a valuable reagent in various research applications.
Case Study: Biochemical Assays
- Reagent in Organic Synthesis : It is frequently employed as a reagent in organic synthesis reactions, facilitating the formation of complex molecules. Its utility extends to catalyzing reactions that are essential for synthesizing biologically active compounds .
Chemical Synthesis
This compound is also significant in developing synthetic methodologies within organic chemistry.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorophenol involves its interaction with various molecular targets and pathways. The compound can exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Disruption of Cellular Membranes: The halogenated phenol can interact with lipid membranes, affecting their integrity and function
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
4-Bromo-2-chlorophenol (CAS 3964-56-5)
- Molecular Formula: C₆H₄BrClO (same as 3-Bromo-5-chlorophenol).
- Melting Point: 48–51°C, significantly lower than this compound .
- Applications : Less commonly reported in pharmaceutical synthesis but used in specialty chemical manufacturing.
- Key Difference : The positional arrangement of substituents (bromine at 4-position, chlorine at 2-position) reduces molecular symmetry, leading to weaker crystal lattice interactions and a lower melting point .
3-Bromo-4-chlorophenol (CAS 13659-24-0)
- Molecular Formula : C₆H₄BrClO.
- Key Difference: The adjacent bromine and chlorine substituents (positions 3 and 4) may sterically hinder reactions compared to the para-substituted this compound.
Derivatives with Additional Functional Groups
3-Bromo-5-(trifluoromethyl)phenol (CAS 1025718-84-6)
- Molecular Formula : C₇H₄BrF₃O .
- Key Feature : Incorporates a trifluoromethyl (-CF₃) group instead of chlorine.
- Applications : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and medicinal chemistry .
2-(1H-Benzimidazol-2-yl)-3-bromo-5-chlorophenol
- Structure: A heterocyclic derivative synthesized from this compound and o-phenylenediamine.
- Properties : Exhibits planar molecular geometry with intramolecular O–H⋯N hydrogen bonding, relevant in crystal engineering and supramolecular chemistry .
Commercial Availability and Cost
Biological Activity
3-Bromo-5-chlorophenol (CAS: 56962-04-0) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure
this compound is characterized by its molecular formula and a molecular weight of 195.46 g/mol. The presence of both bromine and chlorine substituents on the phenolic ring significantly influences its reactivity and biological activity.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Ozonolysis of Chloro-bromobenzene : This method involves ozonizing chloro-bromobenzene followed by acid esterification, although it suffers from high costs and side reactions .
- Sang Demaier Reaction : Utilizing 3-amino-5-chlorophenol as a precursor, this method is limited by the availability of raw materials and low yields .
- Hydrolysis of 3-Chloro-5-bromofluorobenzene : A more recent approach that simplifies the process while enhancing yield and reducing costs .
Biological Activities
This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are detailed findings from relevant studies.
Antibacterial Activity
A study conducted on the antibacterial properties of this compound demonstrated effective inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The agar well diffusion method was employed to assess its efficacy compared to standard antibiotics like chloramphenicol.
Compound | Zone of Inhibition (mm) | Activity Index |
---|---|---|
This compound | 15 | 0.75 |
Chloramphenicol | 20 | 1.00 |
The results indicated that while this compound showed significant antibacterial activity, it was less effective than chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, studies have indicated potential antifungal activity against various fungal strains. For instance, the compound was tested against Candida albicans, revealing a moderate inhibitory effect.
Anticancer Potential
Research has also highlighted the anticancer potential of this compound derivatives. A notable study synthesized diaryl guanidinium derivatives from this compound, which exhibited an IC50 value of approximately against the HL-60 human promyelocytic leukemia cell line . This suggests a promising avenue for developing novel anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Interference with Cellular Processes : The halogenated structure may enhance lipophilicity, leading to bioaccumulation in cellular membranes where it can disrupt normal cellular functions.
- Endocrine Disruption Potential : Similar compounds have been shown to act as endocrine disruptors, potentially interfering with hormone signaling pathways critical for cellular development and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated phenols can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .
Case Studies
-
Study on Antibacterial Efficacy :
- Researchers evaluated the antibacterial properties against clinical isolates of E. coli and S. aureus.
- Results indicated significant inhibition at varying concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
-
Anticancer Activity Assessment :
- A series of experiments assessed the cytotoxic effects on different cancer cell lines.
- The findings revealed that modifications to the phenolic structure could enhance activity, indicating a structure-activity relationship worth exploring further.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-chlorophenol, and how can purity be optimized?
this compound is typically synthesized via electrophilic aromatic substitution or halogen-exchange reactions. For example, bromination of 5-chlorophenol using bromine in a controlled acidic medium (e.g., HBr/AcOH) can yield the product. Purification often involves recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients). Purity (>97%) is achievable by monitoring reaction progress via TLC and eliminating side products like dibrominated derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with distinct splitting patterns due to bromine and chlorine substituents.
- FT-IR : O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208 (M⁺) and isotopic patterns reflecting Br/Cl .
Note : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³).
- Waste Disposal : Collect in halogenated waste containers; avoid release into water systems .
Advanced Research Questions
Q. How does the electronic nature of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing effects of Br and Cl deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the hydroxyl group. In Suzuki-Miyaura couplings, the bromine atom acts as a superior leaving group compared to chlorine, enabling selective functionalization. Optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF can enhance yields .
Q. How can contradictory HPLC data for this compound purity be resolved?
Discrepancies may arise from:
- Column Choice : Use reverse-phase C18 columns with acetonitrile/water (acidified with 0.1% TFA) for better resolution.
- Impurity Identification : Compare retention times with synthesized standards (e.g., dibromo impurities) or employ LC-MS to detect byproducts.
- Method Validation : Ensure calibration curves (R² > 0.99) and repeatability tests (RSD < 2%) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Storage Conditions : Keep in amber vials at 2–4°C under inert gas (N₂/Ar) to prevent oxidation.
- Stability Monitoring : Conduct periodic NMR/HPLC checks. Degradation products (e.g., quinones) form via autoxidation; adding stabilizers like BHT (0.1%) can suppress this .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
It serves as a precursor in synthesizing HIV-1 inhibitors like Doravirine. The phenol group is functionalized via Mitsunobu reactions to introduce ether linkages, while bromine enables late-stage diversification through cross-coupling. Critical steps include protecting the hydroxyl group (e.g., with TBSCl) before bromine-lithium exchange .
Q. Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (temp, solvent purity) meticulously, as trace moisture can deactivate catalysts in cross-couplings.
- Data Interpretation : Use computational tools (e.g., Gaussian for NMR prediction) to resolve spectral ambiguities.
Properties
IUPAC Name |
3-bromo-5-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWXLPFRHYWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627097 | |
Record name | 3-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-04-0 | |
Record name | 3-Bromo-5-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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